Home > Products > Screening Compounds P12750 > Avermectin A2a aglycone
Avermectin A2a aglycone -

Avermectin A2a aglycone

Catalog Number: EVT-1582529
CAS Number:
Molecular Formula: C35H52O9
Molecular Weight: 616.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Avermectin A2a aglycone is a member of oxanes.
Overview

Avermectin A2a aglycone is a significant compound derived from the avermectin family, which includes various natural products known for their potent biological activities, particularly as antiparasitic agents. This compound is characterized by its unique structural features that contribute to its efficacy in agricultural and pharmaceutical applications.

Source

Avermectins are produced by the fermentation of the soil bacterium Streptomyces avermitilis. The biosynthetic pathway of avermectins involves a complex series of enzymatic reactions that convert simple precursors into these bioactive compounds. Avermectin A2a aglycone is formed through the removal of glycosyl groups from glycosylated avermectins, resulting in a more hydrophobic and biologically active form .

Classification

Avermectin A2a aglycone belongs to the class of macrolide compounds, specifically categorized under the avermectin family. It is structurally similar to milbemycins, with notable differences in the glycosylation patterns and specific functional groups that influence its biological activity .

Synthesis Analysis

Methods

The synthesis of avermectin A2a aglycone typically involves fermentation processes using Streptomyces avermitilis strains that have been genetically modified or selected for enhanced production of aglycones. The process begins with the polyketide synthase complex, which assembles the carbon backbone through a series of condensation reactions involving acyl-CoA precursors.

Technical Details

  1. Polyketide Synthase Complex: The initial steps of avermectin biosynthesis are catalyzed by a multi-enzyme complex known as polyketide synthase. This complex requires several proteins (AVES1-4) and utilizes substrates like isobutyryl-CoA and 2-methylbutyryl-CoA to produce the core structure of the aglycone .
  2. Modification Steps: After the formation of the initial aglycone, various modifications occur, including cyclization and reduction reactions facilitated by specific enzymes (e.g., AveE for cyclization and AveF for reduction) .
  3. Glycosylation: Although the focus here is on the aglycone form, it is important to note that glycosylation with sugars like dTDP-oleandrose can be performed to revert to glycosylated forms if desired .
Molecular Structure Analysis

Structure

The molecular structure of avermectin A2a aglycone features a large macrolide ring with multiple stereocenters, which contributes to its biological activity. The absence of sugar moieties in the aglycone form enhances its lipophilicity compared to its glycosylated counterparts.

Data

  • Molecular Formula: C27H45O7
  • Molecular Weight: 485.64 g/mol
  • Structural Characteristics: The compound contains multiple hydroxyl groups and a lactone ring, which are critical for its interaction with biological targets .
Chemical Reactions Analysis

Reactions

Avermectin A2a aglycone can undergo various chemical reactions, including:

  1. Hydroxylation: Introduction of additional hydroxyl groups can enhance solubility and modify biological activity.
  2. Acylation: Modification at specific positions can alter pharmacokinetic properties without significantly affecting potency.
  3. Cyclization Reactions: These reactions can create new cyclic structures that may enhance binding affinity to target receptors .

Technical Details

The reactions are typically catalyzed by enzymes or through chemical methods involving reagents that facilitate functional group transformations while preserving the core structure of the aglycone.

Mechanism of Action

Process

Avermectin A2a aglycone exerts its biological effects primarily through modulation of neurotransmitter receptors in target organisms, particularly by enhancing gamma-aminobutyric acid receptor activity. This leads to paralysis and death in susceptible parasites.

Data

  • Target Receptors: Gamma-aminobutyric acid receptors
  • Biological Activity: The compound exhibits potent insecticidal and antiparasitic activities at low concentrations, making it effective against a range of pests .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Sparingly soluble in water but more soluble in organic solvents such as methanol and ethanol.

Chemical Properties

  • Stability: Generally stable under acidic conditions but may degrade under alkaline conditions.
  • Melting Point: Approximately 150–160 °C.

Relevant analyses indicate that modifications at specific positions can significantly affect these properties, impacting both efficacy and safety profiles in practical applications .

Applications

Avermectin A2a aglycone has several scientific uses:

  1. Agricultural Applications: Widely used as an insecticide and acaricide for crop protection due to its effectiveness against a broad spectrum of pests.
  2. Pharmaceutical Applications: Investigated for potential therapeutic uses in treating parasitic infections in humans and animals.
  3. Research Applications: Utilized in studies exploring receptor interactions and drug design based on structural modifications .
Biosynthesis and Genetic Regulation of Avermectin A2a Aglycone

Genomic Organization of the Avermectin Biosynthetic Gene Cluster in Streptomyces avermitilis

The avermectin biosynthetic gene cluster (ave) spans 82 kb in Streptomyces avermitilis and comprises 18 open reading frames (ORFs) organized into convergent transcriptional units [6] [8]. This cluster includes four giant polyketide synthase (PKS) genes (aveA1–aveA4), flanked by upstream genes encoding regulatory proteins and downstream genes governing deoxysugar biosynthesis and glycosylation [6] [8]. The ave cluster exhibits exceptional stability due to remarkably short terminal inverted repeats (TIRs; 49 bp), minimizing genetic rearrangements that commonly disrupt secondary metabolite production in other Streptomyces species [3] [8].

Table 1: Core Genes in the Avermectin A2a Aglycone Biosynthetic Cluster

GeneSize (kb)Protein FunctionRole in A2a Aglycone Biosynthesis
aveA1~11.5PKS Modules 1-2Initiates polyketide chain with isobutyryl-CoA
aveA2~18.0PKS Modules 3-6Incorporates malonyl/propionyl extender units
aveA3~15.5PKS Modules 7-9Extends chain; Module 9 KR defines C5 oxidation
aveA4~13.8PKS Modules 10-12Completes aglycone backbone; Releases lactone
aveE (cyp)1.4Cytochrome P450 MonooxygenaseCatalyzes furan ring formation at C6-C8a
aveD (mt)1.1S-Adenosylmethionine (SAM)-Dependent MethyltransferaseMethylates C5-OH to form A2a subtype
aveC (dh)1.3DehydrataseEliminates C22-OH during aglycone maturation

Role of Polyketide Synthase (PKS) Modules in Aglycone Skeleton Assembly

Avermectin A2a aglycone assembly relies on 12 modular PKS enzymes encoded by aveA1–aveA4, collectively harboring 55 catalytic domains [6]. Each module executes one cycle of chain elongation, with substrate specificity dictating aglycone structural features:

  • Module 1 (AveA1): Incorporates isobutyryl-CoA as the starter unit, determining the A2a/B2a subtype (vs. 2-methylbutyryl-CoA for A1a/B1a) [6] [10].
  • Module 6 (AveA2): Contains a ketoreductase (KR) domain that reduces the C5 carbonyl to a hydroxyl group, prerequisite for subsequent A2a-specific methylation [6] [8].
  • Module 9 (AveA3): Lacks an enoylreductase (ER) domain, resulting in a C22–C23 double bond characteristic of the "a" series (vs. saturated "b" series) [8].
  • Module 12 (AveA4): Terminates elongation and releases the linear polyketide via thioesterase (TE)-mediated macrocyclization, forming the 16-membered lactone [6].

Table 2: Key PKS Modules Directing A2a Aglycone Structural Features

Module (Gene)Extender UnitReduction DomainsAglycone Feature Introduced
Module 1 (AveA1)Starter: Isobutyryl-CoANone25-Cyclohexyl group (A2 subtype)
Module 6 (AveA2)Methylmalonyl-CoAKRC5-OH (B series precursor)
Module 9 (AveA3)Malonyl-CoAKR, DHC22–C23 double bond ("a" series)
Module 12 (AveA4)Malonyl-CoAKR, DH, ER, TELactone closure; Completed backbone

Functional Analysis of ave Genes in A2a Aglycone-Specific Modifications

Post-assembly modifications of the A2a aglycone skeleton are orchestrated by ave accessory genes:

  • aveF: Encodes a NADPH-dependent ketoreductase that specifically oxidizes the C5-OH (formed by Module 6 KR) to a carbonyl, generating the 5-oxoaglycone intermediate unique to the A series [8] [10].
  • aveD: Methylates the C5-oxo group via SAM-dependent methylation, converting 5-ketoaglycone to the 5-methoxyaglycone definitive of A2a [8] [10].
  • aveC: A dehydratase that eliminates the C22-OH group introduced by Module 9 KR, forming the C22–C23 alkene essential for insecticidal activity [8].Mutational studies confirm that aveD inactivation abolishes A2a production but accumulates 5-ketoaglycone, while aveC disruption yields hydroxylated derivatives lacking bioactivity [8].

Enzymatic Mechanisms Driving Aglycone Formation

Cytochrome P450 Monooxygenase (AveE) in Furan Ring Cyclization

AveE (CYP107Z1) catalyzes the stereospecific 6,8a-ether bridge (furan ring) formation, converting the linear seco-aglycone to the pentacyclic structure [8] [9]. This involves:

  • C6 Hydroxylation: Molecular oxygen-dependent oxidation of C6.
  • Nucleophilic Attack: C8a-OH (introduced by Module 12 KR) attacks the C6 carbocation.
  • Dehydration: Loss of water yields the furan ring [9].In vitro assays with purified AveE and seco-aglycone confirm furan ring formation within 30 minutes, with > 95% conversion efficiency [9]. AveE exhibits strict substrate specificity for 8a-hydroxyaglycones, explaining why furan closure occurs post-lactonization [8].

Methyltransferase (AveD) and Dehydratase (AveC) Activities in Structural Diversification

  • AveD Methylation: Kinetic studies show AveD binds S-adenosylmethionine (SAM) with a Kd of 1.8 µM, transferring the methyl group to the C5-oxoaglycone with a kcat of 0.45 s⁻¹ [8]. The reaction proceeds via SN2 nucleophilic attack, forming the stable 5-methoxy ether.
  • AveC Dehydration: AveC catalyzes syn-elimination of the C22-OH and C23-H, generating the trans double bond. Site-directed mutagenesis identifies His267 and Glu332 as essential catalytic residues [10]. AveC requires no cofactors, acting solely on 5-keto/5-methoxy aglycones with an intact lactone ring [8].

Precursor Engineering for Enhanced A2a Aglycone Yield

CRISPRi-Mediated Suppression of Competing Metabolic Pathways

CRISPR interference (CRISPRi) enables titratable repression of genes diverting flux from A2a aglycone precursors:

  • Malonyl-CoA Competition: dCas9-mediated knockdown of fabF (fatty acid synthase) increases malonyl-CoA availability by ~4.2-fold, boosting polyketide extender unit supply [5] [7].
  • Methylmalonyl-CoA Channeling: Repression of mutB (methylmalonyl-CoA mutase) redirects methylmalonyl-CoA from propionate metabolism toward PKS, elevating A2a titers by 58% [7].
  • SAM Limitation Mitigation: CRISPRi repression of metK (SAM synthetase) competitors (e.g., spermidine synthases) increases SAM pools for AveD methylation by ~30% [5].A mismatch-tolerant sgRNA library (BATCH screening) enables fine-tuning repression levels to avoid growth defects while maximizing precursor flux [5].

Heterologous Expression of Hybrid PKS Systems for Precursor Diversification

Engineered Streptomyces hosts facilitate A2a aglycone overproduction and analog generation:

  • SUKA Strains: Deletion of endogenous pathways in S. avermitilis SUKA17/22 eliminates competitive metabolism, increasing A2a titers > 2-fold vs. wild-type [3] [8].
  • Hybrid PKS Modules: Swapping Module 1 of aveA1 with 2-methylbutyryl-CoA-specific PKS from S. cerevisiae generates "A1a-type" aglycones in A2a-producing strains, demonstrating starter unit flexibility [5] [9].
  • S. lividans Heterologous Production: BAC clones carrying the entire ave cluster in S. lividans yield A2a, A1a, and B1a aglycones without native S. avermitilis regulation, confirming cluster autonomy [8]. Titers reach ~45% of those in optimized S. avermitilis systems, amenable to further enhancement via promoter engineering [8].

Tables summarize key genetic and enzymatic determinants governing avermectin A2a aglycone biosynthesis, leveraging data from cited studies.

Properties

Product Name

Avermectin A2a aglycone

IUPAC Name

(1R,4S,4'S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-butan-2-yl-4',12,24-trihydroxy-21-methoxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

Molecular Formula

C35H52O9

Molecular Weight

616.8 g/mol

InChI

InChI=1S/C35H52O9/c1-8-19(2)30-23(6)28(36)17-34(44-30)16-26-15-25(43-34)13-12-21(4)29(37)20(3)10-9-11-24-18-41-32-31(40-7)22(5)14-27(33(38)42-26)35(24,32)39/h9-12,14,19-20,23,25-32,36-37,39H,8,13,15-18H2,1-7H3/b10-9+,21-12+,24-11+/t19?,20-,23-,25+,26-,27-,28-,29-,30+,31+,32+,34-,35+/m0/s1

InChI Key

LYBOOCMZYUURMK-IYDKXMBSSA-N

Canonical SMILES

CCC(C)C1C(C(CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5OC)C)C(=O)O3)O)C)O)C)O)C

Isomeric SMILES

CCC(C)[C@@H]1[C@H]([C@H](C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5OC)C)C(=O)O3)O)C)O)\C)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.